N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide
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Description
Synthesis Analysis
The synthesis of pyridazinone derivatives, including compounds similar to N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide, involves several chemical strategies. A common approach is the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of pyridazin-3-one derivatives with high yields (Ibrahim & Behbehani, 2014). Additionally, the synthesis of related compounds can be achieved through intramolecular cyclization techniques, providing a route to various pyridazinone structures (Goncharov et al., 2015).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, often modified with various substituents that impact the compound's chemical behavior and physical properties. X-ray crystallography and spectroscopic methods, such as FT-IR, NMR, and mass spectrometry, are commonly used to determine the detailed structure of these compounds (Lukose et al., 2015).
Chemical Reactions and Properties
Pyridazinone derivatives exhibit a range of chemical reactivities, including the ability to undergo various substitution reactions. These compounds can participate in oxidation reactions, leading to the formation of new derivatives with different functional groups. The chemical properties of these compounds are significantly influenced by their molecular structure, particularly the nature of substituents attached to the pyridazinone ring (Pailloux et al., 2007).
Future Directions
The future directions for “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-12-19(22-21-14)24-17-10-8-16(9-11-17)20-18(23)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOQAVNSLRZEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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